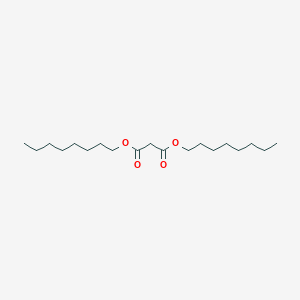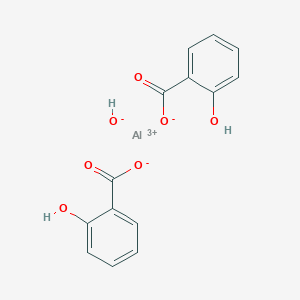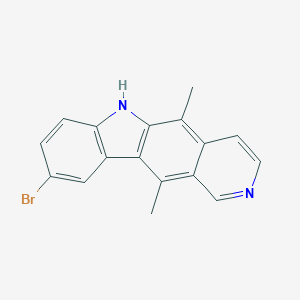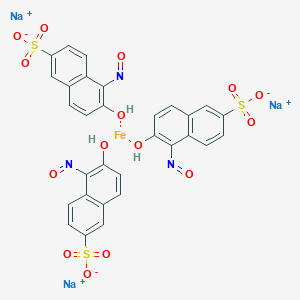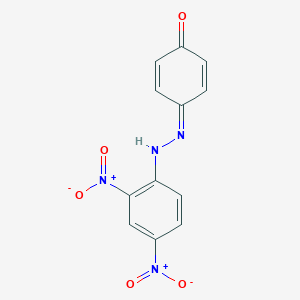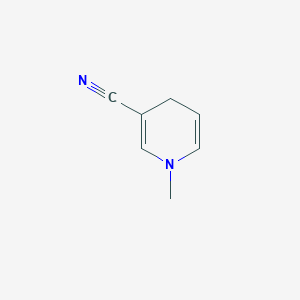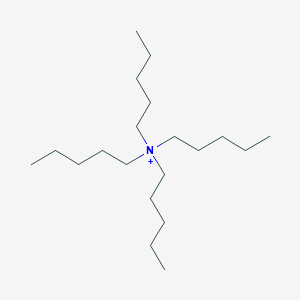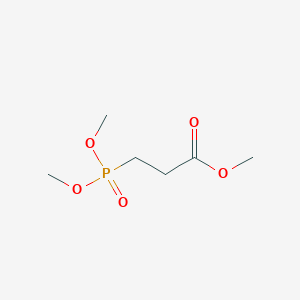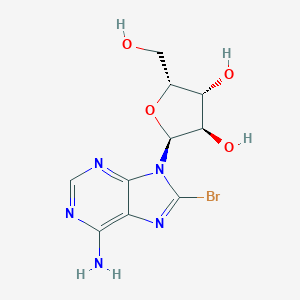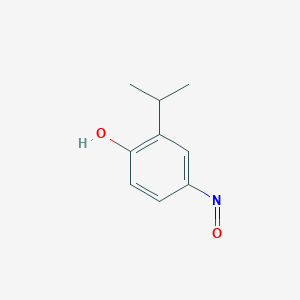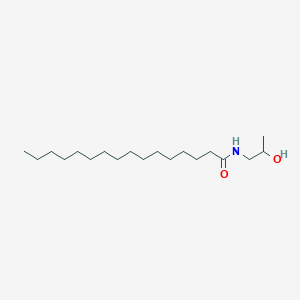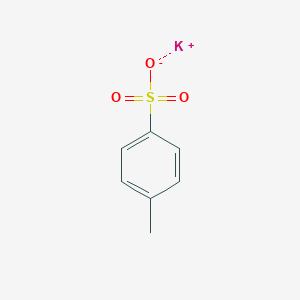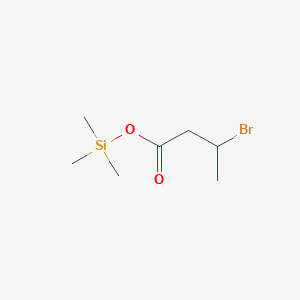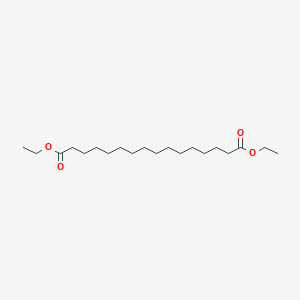
Diethyl hexadecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl hexadecanedioate (DEHD) is a chemical compound that belongs to the family of diesters. DEHD is a colorless, odorless, and waxy substance that has various applications in the field of scientific research.
作用機序
Diethyl hexadecanedioate acts as a substrate for the enzymes involved in the metabolism of fatty acids. It is converted into hexadecanedioic acid and ethanol by the action of esterases and alcohol dehydrogenases. Hexadecanedioic acid is further metabolized by beta-oxidation in the mitochondria, yielding acetyl-CoA and other intermediates of the citric acid cycle. The metabolism of Diethyl hexadecanedioate affects the energy metabolism, lipid metabolism, and oxidative stress in the cells.
生化学的および生理学的効果
Diethyl hexadecanedioate has various biochemical and physiological effects on the cells and tissues. It alters the membrane fluidity, permeability, and stability by incorporating into the lipid bilayer. It affects the activity of membrane-bound enzymes, ion channels, and receptors by modulating the lipid composition of the membrane. Diethyl hexadecanedioate also affects the gene expression, protein synthesis, and cell signaling pathways by activating or inhibiting the transcription factors and signaling molecules.
実験室実験の利点と制限
Diethyl hexadecanedioate has several advantages and limitations for lab experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. It is also a model compound for studying the metabolism of fatty acids in the liver and other tissues. However, Diethyl hexadecanedioate has limited solubility in water and may require the use of organic solvents for its application. It may also interfere with the activity of some enzymes and receptors by altering the lipid composition of the membrane.
将来の方向性
Diethyl hexadecanedioate has several future directions for scientific research. It can be used as a tool for studying the effects of fatty acid esters on the structure and function of biological membranes. It can also be used as a model compound for studying the metabolism of fatty acids in the liver and other tissues. Moreover, Diethyl hexadecanedioate can be modified to improve its solubility, stability, and bioavailability for its application in drug delivery and gene therapy.
合成法
Diethyl hexadecanedioate is synthesized by the reaction of hexadecanedioic acid with ethanol in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the product is obtained after purification and distillation. The yield of Diethyl hexadecanedioate depends on the reaction conditions, such as the concentration of reactants, temperature, pressure, and reaction time.
科学的研究の応用
Diethyl hexadecanedioate has various applications in the field of scientific research. It is used as a solvent, plasticizer, and lubricant in the manufacturing of polymers, resins, and coatings. Diethyl hexadecanedioate is also used as a model compound for studying the metabolism of fatty acids in the liver and other tissues. It is used to investigate the effects of fatty acid esters on the structure and function of biological membranes.
特性
CAS番号 |
15786-31-9 |
|---|---|
製品名 |
Diethyl hexadecanedioate |
分子式 |
C20H38O4 |
分子量 |
342.5 g/mol |
IUPAC名 |
diethyl hexadecanedioate |
InChI |
InChI=1S/C20H38O4/c1-3-23-19(21)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(22)24-4-2/h3-18H2,1-2H3 |
InChIキー |
AHIOKFKBLGHSSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCCC(=O)OCC |
正規SMILES |
CCOC(=O)CCCCCCCCCCCCCCC(=O)OCC |
同義語 |
Hexadecanedioic acid diethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




